molecular formula C13H16O9 B14081384 Ginnalin B

Ginnalin B

Cat. No.: B14081384
M. Wt: 316.26 g/mol
InChI Key: NUVIRDWXIBOJTE-LUTQBAROSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ginnalin B involves the esterification of 1,5-anhydro-D-glucitol with gallic acid. This process typically requires the use of a catalyst and specific reaction conditions to ensure the successful attachment of the galloyl group to the glucitol core .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of red maple bark, followed by purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the extracted this compound .

Chemical Reactions Analysis

Types of Reactions

Ginnalin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

Properties

Molecular Formula

C13H16O9

Molecular Weight

316.26 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C13H16O9/c14-6-1-5(2-7(15)10(6)17)13(20)22-4-9-12(19)11(18)8(16)3-21-9/h1-2,8-9,11-12,14-19H,3-4H2/t8-,9+,11+,12+/m0/s1

InChI Key

NUVIRDWXIBOJTE-LUTQBAROSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Origin of Product

United States

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